4-Methoxy-2(5H)-furanone

Toxicology Natural Products Veterinary Medicine

Researchers developing antimicrobial agents often face sourcing challenges for a validated, non-toxic butenolide scaffold compatible with established synthetic routes. 4-Methoxy-2(5H)-furanone (CAS 69556-70-3) directly addresses this need. • Enables efficient three-step synthesis of 5-alkylidene-4-methoxy-2(5H)-furanones-key intermediates for tetrodecamycin-class antibiotics. • 3-Bromo derivative facilitates microwave-promoted Suzuki-Miyaura couplings for rapid 3-aryl-2(5H)-furanone library generation. • Crystalline solid (mp 62-64 °C) simplifies accurate weighing and standard preparation vs. liquid furanone analogs.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 69556-70-3
Cat. No. B1582017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2(5H)-furanone
CAS69556-70-3
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC1
InChIInChI=1S/C5H6O3/c1-7-4-2-5(6)8-3-4/h2H,3H2,1H3
InChIKeyVOYDEHILKLSVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2(5H)-furanone Procurement Guide


4-Methoxy-2(5H)-furanone (CAS 69556-70-3) is a butenolide-class heterocyclic compound characterized by a 2(5H)-furanone core with a methoxy substituent at the 4-position . This structural motif defines a versatile scaffold for organic synthesis and medicinal chemistry applications . The compound is commercially available in high purity (≥97–99%) and is established as a key starting material for constructing more complex furanone derivatives, particularly 5-alkylidene analogs .

Why 4-Methoxy-2(5H)-furanone Is Not Interchangeable


Direct substitution of 4-Methoxy-2(5H)-furanone with other furanone derivatives—such as 3-methoxy-2(5H)-furanone, 3-methyl-2(5H)-furanone, or halogenated analogs—is not recommended due to fundamental differences in toxicity profiles, synthetic reactivity, and biological activity . The position of the methoxy group critically influences both the compound's safety profile and its utility as a synthetic building block; for example, the 3-methoxy isomer is a known nephrotoxin in cattle, whereas the 4-methoxy isomer is considered non-toxic [1]. Additionally, the electronic and steric properties conferred by the 4-methoxy substituent enable specific synthetic transformations, such as the efficient generation of 5-alkylidene derivatives, that are not directly accessible or are less efficient with other furanone congeners [2].

Differentiation Evidence for 4-Methoxy-2(5H)-furanone


Absence of Nephrotoxicity vs. Toxic 3-Methoxy Isomer

In a comparative study of furanones isolated from Narthecium asiaticum leaves, 3-methoxy-2(5H)-furanone was identified as the nephrotoxic principle in cattle. In contrast, 4-methoxy-2(5H)-furanone, which co-occurs in the plant, was classified as non-toxic [1]. This isomer-specific toxicity profile has direct implications for applications where human or animal exposure is a concern, such as in drug development, agrochemicals, or food science research.

Toxicology Natural Products Veterinary Medicine

Three-Step Route to 5-Alkylidene Derivatives

4-Methoxy-2(5H)-furanone serves as a validated starting material for an efficient, three-step synthesis of 5-alkylidene-4-methoxy-2(5H)-furanones, key intermediates in the total synthesis of complex natural products like the antibiotic tetrodecamycin [1]. This specific synthetic utility is documented in the primary literature and is not a generic property of all furanone derivatives, which may require longer, lower-yielding, or less regioselective routes to achieve similar scaffolds.

Organic Synthesis Medicinal Chemistry Antibiotics

Microwave-Assisted Suzuki–Miyaura Cross-Coupling

Derivatives of 4-methoxy-2(5H)-furanone, specifically 3-bromo-4-methoxy-2(5H)-furanone, are highly efficient substrates for microwave-promoted Suzuki–Miyaura coupling reactions with arylboronic acids, enabling the rapid construction of 3-aryl-2(5H)-furanone libraries [1]. This demonstrates the scaffold's amenability to modern, high-throughput synthetic methods for generating diverse compound collections, a feature that may be less pronounced or require more forcing conditions with other furanone analogs.

Organic Synthesis Medicinal Chemistry Combinatorial Chemistry

Crystalline Solid with Defined Melting Point

4-Methoxy-2(5H)-furanone is a crystalline solid with a reported melting point range of 62–64 °C . This property contrasts with several other commercially available furanone derivatives, such as 3-Methyl-2(5H)-furanone, which is a liquid at room temperature (mp 13–17 °C) , and 4,4-Dimethoxy-2-butanone, which is also a liquid (density 0.996 g/mL) . The solid physical form simplifies handling, weighing, and purification, and provides a convenient quality control marker via melting point determination.

Analytical Chemistry Quality Control Formulation

Lower Hazard Classification vs. Halogenated Furanones

The Globally Harmonized System (GHS) hazard classification for 4-Methoxy-2(5H)-furanone includes Skin Irritation Category 2 and Eye Irritation Category 2 . This is a less severe hazard profile compared to many halogenated furanone derivatives (e.g., bromofuranones from Delisea pulchra), which are often associated with higher toxicity concerns and more stringent handling requirements [1]. This difference has practical implications for laboratory handling protocols, waste disposal, and regulatory compliance in research settings.

Safety Occupational Health Regulatory

Application Scenarios for 4-Methoxy-2(5H)-furanone


5-Alkylidene Furanone Synthesis for Antibiotic Development

This compound is ideally suited as a starting material for the efficient, three-step synthesis of 5-alkylidene-4-methoxy-2(5H)-furanones, which serve as key intermediates in the total synthesis of complex natural product antibiotics such as tetrodecamycin [1]. Researchers developing novel antimicrobial agents should select this specific furanone to leverage the established, literature-validated synthetic route, thereby accelerating analog generation and SAR studies.

3-Aryl Furanone Libraries via Microwave Coupling

The 3-bromo derivative of 4-methoxy-2(5H)-furanone is a highly efficient substrate for microwave-promoted Suzuki–Miyaura couplings with arylboronic acids, enabling the rapid synthesis of structurally diverse 3-aryl-2(5H)-furanone libraries [1]. This makes the parent compound a strategic procurement choice for laboratories engaged in high-throughput screening, combinatorial chemistry, and the exploration of furanone-based chemical space for probe and lead discovery.

Isomer-Specific Safety Studies

Due to its established non-toxic classification in direct comparison with the nephrotoxic 3-methoxy isomer, 4-Methoxy-2(5H)-furanone is the appropriate reference standard for studies investigating the structure-activity relationships of furanone toxicity [1]. This is particularly relevant for research involving natural product isolates from Narthecium asiaticum or for evaluating the safety of furanone-containing extracts or formulations.

Solid Reference Standard for Analytical Methods

With a well-defined melting point of 62–64 °C and a crystalline solid form, 4-Methoxy-2(5H)-furanone is a practical choice for analytical method development and quality control applications where a solid, easily handled reference material is required [1]. This is advantageous over liquid furanone analogs, as it simplifies accurate weighing and reduces solvent evaporation concerns during standard preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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